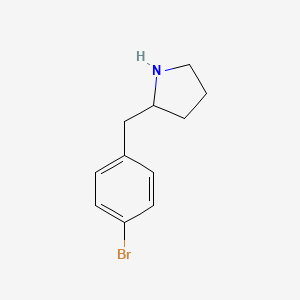

2-(4-Bromobenzyl)pyrrolidine

Description

2-(4-Bromobenzyl)pyrrolidine (CAS 4897-55-6) is a pyrrolidine derivative featuring a 4-bromobenzyl substituent attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol. The compound is commercially available as a pharmaceutical intermediate, synthesized via alkylation of pyrrolidine with 4-bromobenzyl bromide .

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNKZLSWJHKYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398528 | |

| Record name | 2-[(4-bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-68-2 | |

| Record name | 2-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzyl)pyrrolidine typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, 4-bromobenzyl chloride and pyrrolidine, are fed into the reactor along with the base and solvent. The reaction mixture is then heated to the desired temperature, and the product is isolated through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Common Reagents and Conditions:

Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products:

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 2-(4-methylbenzyl)pyrrolidine.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(4-Bromobenzyl)pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown promise in developing anti-cancer drugs, with studies indicating that certain pyrrolidine derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives synthesized from this compound have demonstrated enhanced anti-cancer activities compared to established drugs like tamoxifen, with some compounds showing an increase in lifespan in animal models by up to 447% .

Mechanism of Action

Research has revealed that these compounds can induce cell cycle arrest and inhibit tubulin polymerization, which are critical mechanisms in cancer treatment . The potential for these compounds to act as selective inhibitors of cancer cell proliferation highlights their importance in developing targeted therapies.

Material Science

Advanced Materials Development

In material science, this compound is utilized to create advanced materials such as polymers and coatings. These materials exhibit improved thermal stability and mechanical properties, making them suitable for various industrial applications. The compound's ability to enhance the performance characteristics of materials is particularly valuable in sectors requiring durable and resilient products .

Organic Synthesis

Building Block for Complex Reactions

The unique structure of this compound allows it to act as a valuable building block in synthetic organic chemistry. Researchers leverage its properties to facilitate complex organic reactions, enabling the synthesis of a wide range of chemical entities. Its role in organic synthesis is crucial for developing new compounds with desired biological activities .

Biochemical Research

Receptor Binding and Enzyme Inhibition Studies

In biochemical research, this compound is employed to study receptor binding and enzyme inhibition. It provides insights into biological mechanisms that could lead to the identification of new therapeutic targets. For example, studies have shown that pyrrolidine derivatives can effectively suppress bacterial biofilm growth, indicating their potential use in developing antimicrobial agents .

Agricultural Chemistry

Enhancing Crop Protection Agents

In agricultural chemistry, this compound finds applications in the development of agrochemicals. Its ability to enhance the efficacy of crop protection agents contributes to improved agricultural productivity. By improving the performance of these agents, the compound plays a role in sustainable farming practices .

Summary of Findings

The applications of this compound span multiple disciplines, highlighting its versatility as a chemical compound. The following table summarizes key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(4-Bromobenzyl)pyrrolidine and Analogues

Key Comparative Insights

In contrast, the hydroxymethyl groups in 2-(hydroxymethyl)pyrrolidine increase hydrophilicity, favoring solubility-dependent applications like RNA polymerase inhibition . Stereochemistry: Unlike racemic pyrrolidine boronic acids , enantiomerically pure derivatives (e.g., Example 51 in ) highlight the role of chirality in optimizing binding affinity and selectivity for therapeutic targets.

Synthetic Challenges

- 2-(Het)arylpyrrolidines often require metal-catalyzed cross-coupling or harsh conditions, whereas this compound is synthesized via straightforward alkylation .

- Compound 5g’s synthesis involves five steps, including heterocycle formation, reflecting the complexity of introducing multiple functional groups .

Biological Applications

- Agrochemicals : Compound 5g exhibits dual fungicidal (against Sclerotinia sclerotiorum) and herbicidal activity, attributed to SDH enzyme inhibition via carbonyl interactions .

- Pharmaceuticals : The carboxamide and hydroxyl groups in Example 51 suggest tailored protease inhibition, while 1-(4-bromo-2-methylbenzoyl)pyrrolidine’s benzoyl group may enhance metabolic stability compared to benzyl analogs .

Market and Commercial Relevance

- 2-(Hydroxymethyl)pyrrolidine has a well-established market due to its broad applications, whereas this compound remains niche, primarily used in early-stage drug discovery .

Biological Activity

2-(4-Bromobenzyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a bromobenzyl group. The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets, which is crucial for its pharmacological properties. The compound can exist in chiral forms, which may exhibit different biological activities.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Receptor Modulation : The compound may act as both an agonist and antagonist at specific receptors, influencing neurotransmitter systems involved in mood regulation and anxiety.

- Enzyme Interaction : It has been shown to inhibit or activate enzymes related to neurotransmitter metabolism, which could have implications for treating neurological disorders such as depression and anxiety .

Neurological Effects

Research indicates that this compound exhibits potential efficacy in modulating neurotransmitter systems. This dual action suggests that it could be a candidate for developing new therapeutic strategies for neurological conditions:

- Depression and Anxiety : Studies have shown that compounds similar to this compound can influence serotonin and dopamine pathways, which are critical in mood regulation .

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, certain pyrrolidine derivatives have been found to suppress bacterial biofilm growth effectively, indicating their utility in combating resistant bacterial strains .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.